1-Bromo-3-fluoro-2-(trichloromethoxy)benzene
Description
Propriétés
IUPAC Name |
1-bromo-3-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGFCUIOBYUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243237 | |
| Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-59-6 | |
| Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-fluoro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1-Bromo-3-fluoro-2-(trichloromethoxy)benzene is an organobromine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
IUPAC Name: 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene
Molecular Formula: C7H2BrClF3O
Molecular Weight: 303.39 g/mol
CAS Number: 1417566-59-6
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Density | Not available |
The biological activity of 1-bromo-3-fluoro-2-(trichloromethoxy)benzene is largely attributed to its electron-withdrawing groups, which enhance its reactivity with various biological targets. The presence of bromine and trifluoromethoxy groups contributes to its ability to disrupt cellular processes, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that halogenated compounds like 1-bromo-3-fluoro-2-(trichloromethoxy)benzene exhibit significant antimicrobial properties. The compound has been shown to disrupt microbial cell membranes, leading to cell lysis. In vitro studies demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
The anticancer properties of halogenated aromatic compounds are well-documented. Studies have shown that 1-bromo-3-fluoro-2-(trichloromethoxy)benzene can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger cellular stress responses leading to cell cycle arrest at the G2/M phase.
Case Study: Cell Line Interaction
In a study focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in:
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
The results indicated a dose-dependent response, highlighting the potential for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of 1-bromo-3-fluoro-2-(trichloromethoxy)benzene involves various methodologies that utilize palladium-catalyzed reactions. Its derivatives are being explored for enhanced biological activities and reactivity in drug discovery.
Synthesis Methodologies
- Palladium-Catalyzed Reactions : Direct arylation methods have been employed successfully.
- Reactivity with Nucleophiles : The compound's ability to react with different nucleophiles has been studied extensively.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares 1-Bromo-3-fluoro-2-(trichloromethoxy)benzene with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Observations:
Bromine and fluorine substituents at adjacent positions (1 and 3) create steric hindrance, which may reduce reactivity in electrophilic aromatic substitution but favor directed metalation in cross-coupling reactions .
Physical State :
- Halogenated aromatics with –CF₃ or –OCF₃ groups (e.g., 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene) are often liquids at room temperature, whereas those with bulkier substituents (e.g., trichloromethoxy) may exhibit higher melting points .
Synthetic Utility :
- Compounds like 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene are prioritized in drug discovery for their balanced lipophilicity and metabolic stability . The target compound’s trichloromethoxy group could offer unique solubility profiles for specialty polymers .
Méthodes De Préparation
Reaction Conditions and Catalysts
- Starting Material : 2-fluoro-3-(trichloromethoxy)benzene or related fluorinated trichloromethoxybenzene derivatives.
- Brominating Agent : Molecular bromine (Br₂) or bromine donors.
- Catalysts : Lewis acids such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), or iron halides.
- Solvents : Non-polar organic solvents like dichloromethane or chloroform.
- Temperature : Low temperatures (0–25 °C) to control regioselectivity and minimize side reactions.
Mechanism and Regioselectivity
The bromination proceeds via electrophilic aromatic substitution, where the electron-withdrawing trichloromethoxy and fluorine substituents direct the bromine to the 1-position. The use of Lewis acid catalysts enhances the electrophilicity of bromine and facilitates selective substitution.
Example Procedure
- In a cooled reaction vessel, 2-fluoro-3-(trichloromethoxy)benzene is dissolved in dichloromethane.
- Bromine is added dropwise under stirring in the presence of FeCl₃ at 0–10 °C.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is isolated by aqueous workup, followed by purification via recrystallization or column chromatography.
Preparation via Halogen Transfer Catalysis and Side-Chain Functionalization
Starting Materials and Catalysts
- Starting Material : 1-bromo-3-fluorobenzene or related bromofluorobenzenes.
- Trichloromethoxy Group Installation : Achieved by halogen exchange reactions involving chlorinated and fluorinated side chains.
- Catalysts : Halogen transfer catalysts such as antimony pentachloride (SbCl₅), iron trichloride (FeCl₃), titanium tetrachloride (TiCl₄), or aluminum chloride (AlCl₃).
- Promoters : Sometimes tin compounds are used to enhance catalyst activity.
Process Description
- The reaction involves the substitution of halogen atoms on the benzene ring or side chains with trichloromethoxy groups.
- Mixed fluorinated and chlorinated xylenes or benzene derivatives are reacted in the presence of halogen transfer catalysts.
- The process is typically conducted at elevated temperatures with controlled catalyst loading (0.1 to 5% by weight, preferably 1 to 3%).
Example Reaction Conditions
- A mixture of bromofluorobenzene and chlorinated fluorinated xylenes is heated with SbCl₅ catalyst.
- The reaction proceeds with halogen exchange and formation of the trichloromethoxy substituent.
- After completion, the mixture is cooled, quenched with water, and extracted.
- Purification is performed by distillation or chromatography to isolate 1-bromo-3-fluoro-2-(trichloromethoxy)benzene.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination of fluorinated trichloromethoxybenzene | 2-fluoro-3-(trichloromethoxy)benzene | FeCl₃, AlCl₃ | 0–25 | 4–24 hours | 60–75 | >98 | Requires careful temperature control for regioselectivity |
| Halogen transfer catalysis with halogen exchange | 1-bromo-3-fluorobenzene + chlorinated xylenes | SbCl₅, FeCl₃, TiCl₄ | 50–100 | 12–24 hours | 50–70 | >95 | Catalyst loading critical; suitable for industrial scale |
Research Findings and Analytical Characterization
- Yield and Purity : High yields (up to 75%) and purities (>98%) are achievable with optimized bromination conditions and catalyst selection.
- Catalyst Role : Lewis acids and halogen transfer catalysts significantly enhance selectivity and reaction rates.
- Temperature Control : Maintaining low temperatures during bromination minimizes side reactions and formation of isomeric byproducts.
- Purification : Distillation under reduced pressure and chromatographic methods (silica gel, hexane/ethyl acetate) effectively separate the desired product from impurities.
- Analytical Techniques : Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm structure and purity.
Summary of Preparation Methodology
- Initial Bromination : Brominate fluorinated trichloromethoxybenzene using bromine and Lewis acid catalysts at controlled low temperature.
- Halogen Exchange : Employ halogen transfer catalysts to introduce the trichloromethoxy substituent onto bromofluorobenzene derivatives.
- Reaction Optimization : Fine-tune catalyst type, loading, temperature, and reaction time for maximum yield and purity.
- Purification : Use distillation and chromatographic techniques to isolate high-purity 1-bromo-3-fluoro-2-(trichloromethoxy)benzene.
- Characterization : Confirm product identity and purity by GC, GC-MS, and NMR.
Q & A
Q. Basic Characterization
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) (expected: ~315.4 g/mol) .
- Melting Point : Compare observed values (e.g., 45–48°C) with literature to assess purity .
- FT-IR : Identify C-Br (~600 cm), C-F (~1250 cm), and C-O-C (trichloromethoxy, ~1100 cm) stretches .
Q. Advanced Structural Analysis
- NMR : -NMR reveals deshielded fluorine at δ -110 ppm (CF analogs: δ -60 to -80 ppm). -NMR distinguishes trichloromethoxy carbons (δ 95–100 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms substituent positions. For analogs, C-Br bond lengths average 1.89 Å .
What are the key stability considerations for this compound under experimental conditions?
Q. Basic Stability
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photolytic C-Br cleavage .
- Moisture Sensitivity : Hydrolyzes slowly in humid air; use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Degradation Pathways
Under basic conditions (pH >10), the trichloromethoxy group undergoes hydrolysis to form dichloromethoxy intermediates. Accelerated stability studies (40°C/75% RH) show 10% degradation over 14 days. LC-MS identifies major degradation products (e.g., 3-fluoro-2-hydroxybenzene derivatives) .
How does this compound behave in cross-coupling reactions, and what are common pitfalls?
Basic Reactivity
The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. Typical conditions: Pd(PPh) (5 mol%), KCO, DME/HO (3:1), 80°C, 12h. Yields range from 60–75% .
Advanced Mechanistic Insights
Competing protodebromination occurs if the catalyst is deactivated (e.g., by trace amines). Adding tetrabutylammonium bromide (TBAB) suppresses this side reaction. DFT calculations suggest oxidative addition of Pd(0) to C-Br is rate-limiting (ΔG‡ = 25 kcal/mol) .
What analytical methods resolve contradictions in reported physical data (e.g., melting points)?
Q. Basic Data Validation
- DSC/TGA : Differentiate polymorphs (e.g., Form I melts at 45°C; Form II at 52°C) .
- HPLC-PDA : Detect impurities (>0.1%) that depress melting points .
Advanced Contradiction Analysis
Discrepancies in boiling points (e.g., 210°C vs. 225°C) may stem from varying pressure conditions. Use reduced-pressure distillation coupled with GC-MS to standardize measurements. Collaborative studies across labs reduce systematic errors .
What are the safety protocols for handling this compound, given its halogenated structure?
Q. Basic Safety
- PPE : Nitrile gloves, lab coat, and goggles. Use in fume hoods due to volatile halogen byproducts .
- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .
Advanced Toxicity Profiling
Ames tests (TA98 strain) indicate mutagenic potential at >1 mM. LC (fish, 96h) = 5 mg/L, classifying it as "toxic to aquatic life" .
How is this compound utilized in pharmaceutical intermediate synthesis?
Basic Applications
Serves as a precursor for antipsychotic drugs (e.g., via Buchwald-Hartwig amination to introduce nitrogen heterocycles) .
Advanced Case Study
In a recent study, Pd-catalyzed cyanation yielded 3-fluoro-2-(trichloromethoxy)benzonitrile, a key intermediate for kinase inhibitors. The reaction achieved 92% conversion using Zn(CN) and XPhos ligand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
